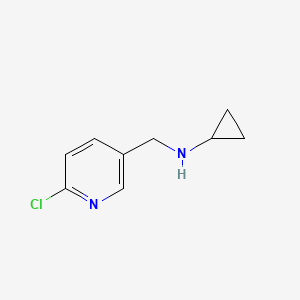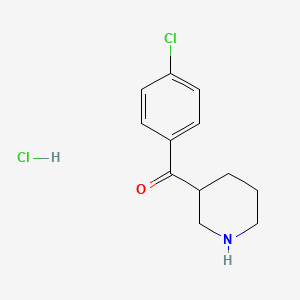![molecular formula C31H23N B597922 Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- CAS No. 1257220-52-2](/img/structure/B597922.png)
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the larger family of indeno[2,1-b]carbazoles, which are characterized by their fused ring systems that combine indene and carbazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-bromo-9,9-dimethylfluorene with 2-chloroaniline . This reaction proceeds under specific conditions, often involving the use of a palladium catalyst and a base, to form the desired indeno[2,1-b]carbazole structure. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various hydro derivatives.
Applications De Recherche Scientifique
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-dimethyl-
- Indeno[2,1-b]carbazole, 5,11-dihydro-11,11-dimethyl-
- Indolo[3,2-b]carbazole, 5,11-dihydro-5,11-diphenyl-
Uniqueness
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is unique due to the presence of diphenyl groups, which enhance its chemical stability and potential for various applications. Compared to similar compounds, it may offer better performance in specific industrial and research applications, such as in the development of OLEDs .
Propriétés
IUPAC Name |
11,11-diphenyl-9,10-dihydro-5H-indeno[2,1-b]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)17-9-10-21-18-22-19-29-27(20-26(22)30(21)31)25-15-7-8-16-28(25)32-29/h1-8,10-16,18-20,32H,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLOKXDTVRZSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C3C=C4C5=CC=CC=C5NC4=CC3=CC2=C1)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)











![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)

